N-(4-acetamidophenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Description
N-(4-acetamidophenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a carbamoylmethyl group and a sulfanyl-linked acetamide moiety. Such structural attributes are critical for modulating pharmacokinetic properties and target interactions, particularly in therapeutic contexts like enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2/c1-15(2)17-4-6-19(7-5-17)26-22(30)12-21-13-32-24(28-21)33-14-23(31)27-20-10-8-18(9-11-20)25-16(3)29/h4-11,13,15H,12,14H2,1-3H3,(H,25,29)(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCFWSQKJGDTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as F2335-0215, is plasma kallikrein . Plasma kallikrein is a serine protease that plays a crucial role in the contact activation pathway, which is involved in inflammation and coagulation.
Mode of Action
F2335-0215 is a monoclonal antibody that inhibits the enzymatic activity of plasma kallikrein. It binds to plasma kallikrein with high affinity and selectivity. This specific interaction prevents plasma kallikrein from cleaving high molecular weight kininogen to release bradykinin, a potent vasodilator.
Biochemical Pathways
By inhibiting plasma kallikrein, F2335-0215 prevents the overproduction of bradykinin . Bradykinin is a vasoactive peptide that increases vascular permeability, leading to the leakage of fluid into surrounding tissues and causing swelling and pain. Therefore, the inhibition of plasma kallikrein by F2335-0215 disrupts this pathway and prevents the symptoms associated with conditions such as hereditary angioedema.
Pharmacokinetics
F2335-0215 has been designed to have a long circulating half-life. It contains a YTE (M252Y/S254T/T256E) modification in the fragment crystallizable (Fc) domain, which enhances pH-dependent neonatal Fc receptor binding. This results in a prolonged half-life in vivo, with a single subcutaneous dose of F2335-0215 predicted to be active in patients for 3 months or longer.
Result of Action
The inhibition of plasma kallikrein by F2335-0215 leads to a decrease in the production of bradykinin. This can prevent the onset of symptoms such as swelling and pain in conditions like hereditary angioedema. As a result, F2335-0215 has the potential to be a long-term preventative therapy for such conditions.
Action Environment
The action of F2335-0215 is influenced by various environmental factors. For instance, the pH-dependent binding to the neonatal Fc receptor contributes to its extended half-life. .
Biological Activity
N-(4-acetamidophenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to consolidate available research findings, case studies, and data tables to provide a thorough overview of the compound's biological activity.
Chemical Structure
The compound is characterized by the following structural formula:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, particularly through mechanisms involving SMYD protein inhibition.
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects, which may be relevant in developing new antibiotics.
- Urease Inhibition : Similar compounds have shown significant urease inhibitory activity, indicating potential applications in treating urease-related conditions.
Anticancer Activity
A study published in Justia Patents highlights the compound's potential as an inhibitor of SMYD proteins (SMYD2 and SMYD3), which are implicated in various cancers. Inhibition of these proteins may lead to reduced tumor growth and improved treatment outcomes in cancers such as breast and prostate cancer .
Antimicrobial Properties
Research on related thiazole derivatives has demonstrated their effectiveness against a range of bacterial strains. For instance, compounds with similar thiazole structures have been found to exhibit moderate to good antibacterial activity, suggesting that this compound could also possess such properties .
Urease Inhibition
In studies assessing urease inhibition, compounds related to this structure demonstrated superior activity compared to standard treatments. Molecular docking studies indicated that these compounds effectively bind to the non-metallic active site of the urease enzyme, which is crucial for its inhibition .
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives
Key Observations:
- Core Heterocycle Influence: Thiazole-based compounds (e.g., Target Compound, ) exhibit stronger π-π stacking and hydrophobic interactions compared to triazole derivatives (). Triazoles, however, often show higher metabolic stability due to resistance to oxidative degradation .
- Substituent Effects: Halogenated Aromatics (Cl, F): Chlorophenyl groups () enhance binding affinity to targets like cyclooxygenase (COX) via electron-withdrawing effects, while fluorophenyl groups () improve metabolic stability . Dimethylphenyl () and methyl groups () balance steric bulk and solubility .
Pharmacological Activity
- Anti-Inflammatory Potential: highlights anti-exudative activity in triazole-based acetamides, with derivatives showing 60–80% efficacy at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The Target Compound’s thiazole core may exhibit similar or superior activity due to stronger hydrophobic interactions .
- Enzyme Inhibition: The azepanyl group in ’s compound facilitates interactions with proteases or kinases, suggesting broader therapeutic applicability than the Target Compound’s isopropyl group .
Noncovalent Interactions
- Electron Density Analysis: Multiwfn () reveals the Target Compound’s thiazole core has localized electron density at the sulfur atom, favoring hydrogen bonding and van der Waals interactions. Triazole derivatives () exhibit delocalized electron density, enhancing π-stacking but reducing directional interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
